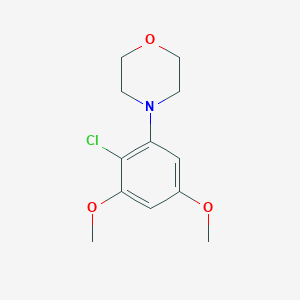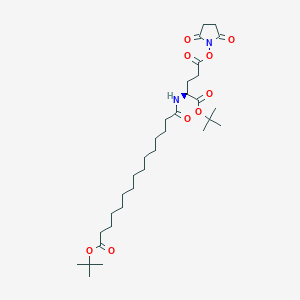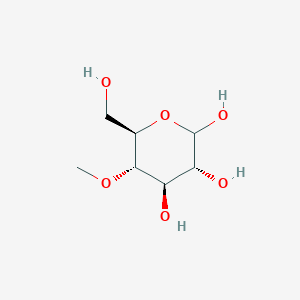
3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8ClF6O4. It is a useful research intermediate for organic synthesis . This compound is known for its unique structure, which includes chloro and trifluoroethoxy groups attached to a benzoic acid core.
Preparation Methods
The synthesis of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid typically involves the reaction of 2,5-dichlorobenzoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include bases like potassium carbonate, acids like sulfuric acid, and solvents such as DMF and methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be compared with similar compounds such as:
2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic Acid: This compound is used as an intermediate in the production of pesticides and has similar structural features.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: Lacks the chloro group but shares the trifluoroethoxy groups, making it useful in similar synthetic applications.
The uniqueness of this compound lies in its combination of chloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H7ClF6O4 |
|---|---|
Molecular Weight |
352.61 g/mol |
IUPAC Name |
3-chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H7ClF6O4/c12-7-2-5(21-3-10(13,14)15)1-6(9(19)20)8(7)22-4-11(16,17)18/h1-2H,3-4H2,(H,19,20) |
InChI Key |
HENHECWTIKSPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OCC(F)(F)F)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)



![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)


